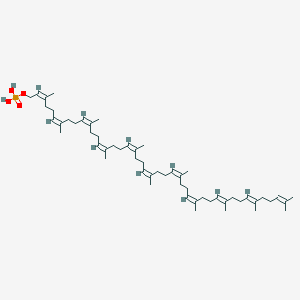
Ditrans,polycis-undecaprenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditrans,polycis-undecaprenyl phosphate is an undecaprenyl phosphate having two (E)- and eight (Z)-double bonds. It is a conjugate acid of a this compound(2-).
Aplicaciones Científicas De Investigación
Antibacterial Drug Development
The increasing prevalence of antibiotic resistance has prompted extensive research into new antibacterial agents targeting unique pathways in bacterial cell wall biosynthesis. Ditrans, polycis-undecaprenyl phosphate serves as a target for inhibitors that can disrupt peptidoglycan synthesis. Notable studies have identified inhibitors of undecaprenyl pyrophosphate synthase (UPPS), which catalyzes the formation of this lipid carrier. These inhibitors have shown promise against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
- Case Study : A study screened 450,000 compounds to identify potential UPPS inhibitors, resulting in several promising candidates with IC50 values around 2 μM against resistant strains .
Enzymatic Characterization
Research has focused on the enzymatic processes involving ditrans, polycis-undecaprenyl phosphate. The enzyme WecA catalyzes the transfer of GlcNAc-1-phosphate onto C55-P to form undecaprenyl-pyrophosphoryl-GlcNAc, a crucial intermediate in polysaccharide synthesis. Understanding these enzymatic mechanisms is vital for developing strategies to inhibit bacterial growth .
- Findings : Kinetic studies revealed that a minimal carbon chain length of 35 is required for effective enzyme activity, highlighting the specificity of these biochemical interactions .
Biosynthetic Pathways
Ditrans, polycis-undecaprenyl phosphate is integral to various biosynthetic pathways, particularly those involving cell wall polymers. It acts as a glycan lipid carrier in the construction of peptidoglycan and other polysaccharides necessary for bacterial integrity and survival .
- Research Insight : The biosynthesis of C55-P involves multiple enzymatic steps and is critical for maintaining bacterial cell structure. Disruptions in this pathway can lead to cell lysis and death, making it an attractive target for novel antibiotics .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Antibacterial Drug Development | Targeting UPPS for new antibiotic development | Inhibitors show efficacy against MRSA and VRE |
| Enzymatic Characterization | Analysis of WecA enzyme activity with C55-P | Requires a minimum chain length of 35 carbons |
| Biosynthetic Pathways | Role in peptidoglycan synthesis and bacterial integrity | Essential for cell wall construction |
Propiedades
Fórmula molecular |
C55H91O4P |
|---|---|
Peso molecular |
847.3 g/mol |
Nombre IUPAC |
[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] dihydrogen phosphate |
InChI |
InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/b46-25+,47-27+,48-29-,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43- |
Clave InChI |
UFPHFKCTOZIAFY-NTDVEAECSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
Sinónimos |
undecaprenyl phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















